Azeliragon - 603148-36-3

Azeliragon

Catalog Number: EVT-260535
CAS Number: 603148-36-3
Molecular Formula: C32H38ClN3O2
Molecular Weight: 532.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azeliragon has been used in trials studying the treatment of Alzheimer's Disease.
Azeliragon is an orally bioavailable inhibitor of the receptor for advanced glycation end-products (RAGE), with potential antineoplastic activity. Upon oral administration, azeliragon targets and binds to RAGE, thereby preventing binding of RAGE ligands to RAGE, and prevents RAGE-mediated signaling, This may inhibit proliferation and induce apoptosis of tumor cells in which the RAGE pathway is overactivated. RAGE, a receptor belonging to the immunoglobulin superfamily, plays a key role in inflammation and is overexpressed in a variety of cancers. It plays a key role in tumor cell proliferation, survival and metastasis.

FPS-ZM1

Relevance: FPS-ZM1 serves as a relevant comparison to Azeliragon due to their shared target, RAGE, and their similar mechanisms of action as RAGE antagonists. Both compounds have exhibited promising results in preclinical studies, suggesting their potential as therapeutics for diseases involving RAGE dysregulation [, ]. Comparing the efficacy and safety profiles of FPS-ZM1 and Azeliragon in various disease models is crucial for identifying the most promising candidate for clinical development.

Carboxymethyllysine-modified Albumin

Compound Description: Carboxymethyllysine (CML) is a well-characterized AGE formed by the non-enzymatic reaction of glucose with lysine residues in proteins. When albumin, a major protein in the blood, is modified by CML, it becomes a ligand for RAGE. Binding of CML-modified albumin to RAGE on endothelial cells can trigger oxidative stress, inflammation, and endothelial dysfunction, contributing to cardiovascular complications in diabetes and renal disease [].

Relevance: Carboxymethyllysine-modified albumin is a relevant compound as it represents an endogenous ligand of RAGE, the target of Azeliragon. Understanding the effects of CML-modified albumin on endothelial cells provides insights into the potential benefits of Azeliragon in treating vascular complications associated with diabetes and other conditions characterized by elevated AGE levels [].

S100b

Compound Description: S100b is a calcium-binding protein that acts as a ligand for RAGE. It plays a role in cell signaling and has been implicated in various physiological and pathological processes, including cell growth, differentiation, and inflammation. In the context of skeletal muscle, S100b has shown potential as a pro-regenerative factor, particularly in aged muscle where AGE accumulation can impair muscle function [].

Relevance: S100b is relevant as it acts as an agonist of RAGE, unlike Azeliragon, which is an antagonist. This contrast highlights the complexity of RAGE signaling and its context-dependent effects. While Azeliragon aims to block detrimental RAGE signaling, S100b can potentially be exploited to enhance beneficial RAGE activity, such as promoting myoblast differentiation and muscle regeneration [].

High Mobility Group Box 1 Protein (HMGB1)

Compound Description: HMGB1 is a nuclear protein that can be released extracellularly during cell injury or activation. It acts as a damage-associated molecular pattern (DAMP) molecule, triggering inflammation and immune responses through binding to receptors such as RAGE and TLR4. In the context of bone health, HMGB1 released from apoptotic osteocytes has been implicated in promoting osteoclast differentiation, leading to bone loss [].

Relevance: HMGB1 is directly relevant because it acts as a ligand for RAGE, the target of Azeliragon. Inhibiting the interaction between HMGB1 and RAGE represents a potential therapeutic strategy for mitigating inflammation and tissue damage in conditions where HMGB1 is released excessively, such as during bone loss associated with aging or disease []. This interaction further highlights the potential therapeutic application of Azeliragon in targeting HMGB1-mediated pathologies.

Amyloid β (Aβ)

Compound Description: Amyloid β (Aβ) is a peptide that plays a central role in the pathogenesis of Alzheimer's disease (AD). Aβ aggregates to form plaques in the brain, leading to neuronal dysfunction and cognitive decline. It can interact with RAGE, contributing to neuroinflammation and neuronal damage [, , , ].

Relevance: Aβ is directly relevant because it is a key player in AD, a primary therapeutic target of Azeliragon. Azeliragon's ability to reduce Aβ plaque deposition, decrease total Aβ brain concentration, and improve cognitive decline in animal models of AD suggests that blocking the interaction between Aβ and RAGE may be a promising therapeutic approach for AD [, , , ].

Synthesis Analysis

The synthesis of azeliragon involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of appropriate precursors through methods such as reductive amination and acylation. For instance, one method involves synthesizing a precursor via reductive amination of benzaldehyde and cyclohexylamine followed by acylation with 4-fluorobenzoyl chloride. This approach yields a compound suitable for further modification into azeliragon .

The synthesis can be summarized as follows:

  1. Reductive Amination: Combining benzaldehyde with cyclohexylamine.
  2. Acylation: Reacting the product with 4-fluorobenzoyl chloride.
  3. Purification: Utilizing techniques such as high-performance liquid chromatography to isolate the final product.

These methods ensure high yields and purity of azeliragon, making it viable for clinical applications .

Molecular Structure Analysis

Azeliragon has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with RAGE. The chemical structure can be represented as follows:

  • Molecular Formula: C14_{14}H15_{15}N3_{3}O
  • Molecular Weight: 241.29 g/mol

The structure includes a triazole ring which is crucial for its binding affinity to RAGE. The presence of nitrogen atoms within the triazole enhances its interactions through hydrogen bonding and electrostatic interactions with the receptor .

Chemical Reactions Analysis

The chemical reactivity of azeliragon is primarily focused on its ability to interact with biological targets rather than undergoing traditional chemical reactions. Its main reaction mechanism involves binding to RAGE, thereby inhibiting its activity. This interaction is characterized by:

  • Non-covalent interactions: Such as hydrogen bonds and hydrophobic contacts.
  • Competitive inhibition: Azeliragon competes with endogenous ligands for binding sites on RAGE.

These interactions are critical for its therapeutic effects in reducing inflammation and neuronal damage associated with Alzheimer's disease .

Mechanism of Action

Azeliragon exerts its effects through a multi-faceted mechanism targeting RAGE-mediated pathways. The primary processes include:

  1. Inhibition of Ligand Binding: By blocking RAGE from interacting with its ligands (such as advanced glycation end products), azeliragon reduces downstream signaling that contributes to inflammation.
  2. Modulation of Inflammatory Pathways: Azeliragon impacts key signaling cascades like the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in inflammatory responses.
  3. Neuroprotection: Through its inhibitory action on RAGE, azeliragon may help protect neuronal cells from damage caused by oxidative stress and inflammatory mediators .
Physical and Chemical Properties Analysis

Azeliragon exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm its structure and purity during synthesis .

Applications

Azeliragon holds significant promise in scientific research and therapeutic applications:

  • Alzheimer's Disease Treatment: Clinical studies have indicated that azeliragon may slow cognitive decline in patients with mild Alzheimer's disease by targeting RAGE pathways involved in neuroinflammation.
  • Cancer Research: Emerging studies suggest potential applications in oncology, particularly in targeting cancer cell proliferation through modulation of RAGE signaling pathways .
  • Inflammatory Disorders: Given its role in modulating immune responses, azeliragon may be explored for treating various inflammatory conditions beyond neurodegeneration.

Properties

CAS Number

603148-36-3

Product Name

Azeliragon

IUPAC Name

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine

Molecular Formula

C32H38ClN3O2

Molecular Weight

532.1 g/mol

InChI

InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3

InChI Key

KJNNWYBAOPXVJY-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC

Solubility

Soluble in DMSO, not in water

Synonyms

1-Propanamine, 3-(4-(2-butyl-1-(4-(4-chlorophenoxy)phenyl)-1H-imidazol-4-yl)phenoxy)-N,N-diethyl-
3-(4-(2-Butyl-1-(4-(4-chlorophenoxy)phenyl)-1H-imidazol-4-yl)phenoxy)-N,N-diethyl-1-propanamine
azeliragon
TTP488

Canonical SMILES

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.